molecular formula C13H11BrFN3 B12884968 2-Amino-1-(5-bromo-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(5-bromo-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12884968
M. Wt: 308.15 g/mol
InChI Key: WXGIUHYIWXJSEE-UHFFFAOYSA-N
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Description

2-Amino-1-(5-bromo-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with amino, bromo, and fluoro groups, along with dimethyl and carbonitrile functionalities. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-bromo-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the bromo and fluoro substituents. The amino group is then introduced through nucleophilic substitution reactions. The final step involves the addition of the carbonitrile group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-bromo-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Amino-1-(5-bromo-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-bromo-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The presence of the amino, bromo, and fluoro groups allows the compound to bind to various enzymes and receptors, modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(5-bromo-2-fluorophenyl)ethanol
  • 2-Amino-1-(5-bromo-2-fluorophenyl)ethylamine
  • 2-Amino-1-(5-bromo-2-fluorophenyl)ethan-1-ol

Uniqueness

Compared to similar compounds, 2-Amino-1-(5-bromo-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile stands out due to its unique combination of functional groups. The presence of the pyrrole ring, along with the specific substituents, provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11BrFN3

Molecular Weight

308.15 g/mol

IUPAC Name

2-amino-1-(5-bromo-2-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C13H11BrFN3/c1-7-8(2)18(13(17)10(7)6-16)12-5-9(14)3-4-11(12)15/h3-5H,17H2,1-2H3

InChI Key

WXGIUHYIWXJSEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=C(C=CC(=C2)Br)F)C

Origin of Product

United States

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